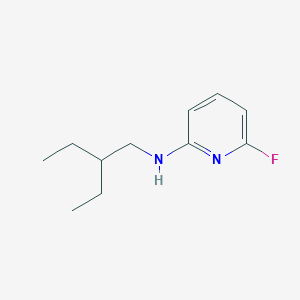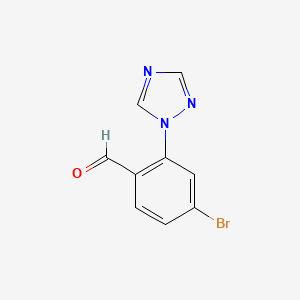![molecular formula C13H21NO B13298406 4-[(1-Phenylethyl)amino]pentan-1-ol](/img/structure/B13298406.png)
4-[(1-Phenylethyl)amino]pentan-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[(1-Phenylethyl)amino]pentan-1-ol is an organic compound with the molecular formula C₁₃H₂₁NO It is characterized by the presence of a secondary amine and a primary alcohol functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(1-Phenylethyl)amino]pentan-1-ol typically involves the reaction of 1-phenylethylamine with a suitable alkylating agent, such as 4-chloropentan-1-ol. The reaction is usually carried out in the presence of a base, such as sodium hydroxide or potassium carbonate, to facilitate the nucleophilic substitution reaction. The reaction conditions often include refluxing the mixture in an appropriate solvent, such as ethanol or methanol, for several hours to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may be optimized for higher yields and purity by employing advanced techniques such as continuous flow reactors and automated purification systems. The choice of solvents and reagents may also be tailored to minimize environmental impact and reduce production costs.
Chemical Reactions Analysis
Types of Reactions
4-[(1-Phenylethyl)amino]pentan-1-ol can undergo various chemical reactions, including:
Oxidation: The primary alcohol group can be oxidized to form the corresponding aldehyde or carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to form the corresponding amine or alcohol derivatives using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The amine group can participate in nucleophilic substitution reactions with alkyl halides or acyl chlorides to form substituted amines or amides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium, chromium trioxide in acetic acid.
Reduction: Lithium aluminum hydride in dry ether, sodium borohydride in methanol.
Substitution: Alkyl halides or acyl chlorides in the presence of a base such as triethylamine or pyridine.
Major Products Formed
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of secondary amines or alcohol derivatives.
Substitution: Formation of substituted amines or amides.
Scientific Research Applications
4-[(1-Phenylethyl)amino]pentan-1-ol has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules. It can also serve as a ligand in coordination chemistry.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its ability to interact with biological targets.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 4-[(1-Phenylethyl)amino]pentan-1-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity. The primary alcohol group can participate in hydrogen bonding, while the amine group can form ionic interactions or covalent bonds with the target molecules. These interactions can lead to changes in the target’s conformation and function, ultimately resulting in the desired biological or chemical effect.
Comparison with Similar Compounds
Similar Compounds
4-[(1-Phenylethyl)amino]butan-1-ol: Similar structure but with a shorter carbon chain.
4-[(1-Phenylethyl)amino]hexan-1-ol: Similar structure but with a longer carbon chain.
4-[(1-Phenylethyl)amino]pentan-2-ol: Similar structure but with the hydroxyl group on a different carbon atom.
Uniqueness
4-[(1-Phenylethyl)amino]pentan-1-ol is unique due to its specific combination of functional groups and carbon chain length, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C13H21NO |
|---|---|
Molecular Weight |
207.31 g/mol |
IUPAC Name |
4-(1-phenylethylamino)pentan-1-ol |
InChI |
InChI=1S/C13H21NO/c1-11(7-6-10-15)14-12(2)13-8-4-3-5-9-13/h3-5,8-9,11-12,14-15H,6-7,10H2,1-2H3 |
InChI Key |
ZCROSAJANLGJHL-UHFFFAOYSA-N |
Canonical SMILES |
CC(CCCO)NC(C)C1=CC=CC=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



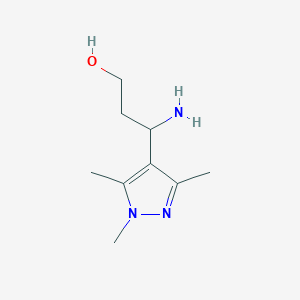
![1-[2-(1-Methyl-1H-imidazol-2-yl)ethyl]-1H-1,2,4-triazol-3-amine](/img/structure/B13298336.png)
![2-[(But-3-yn-2-yl)amino]-5-methylbenzoic acid](/img/structure/B13298339.png)
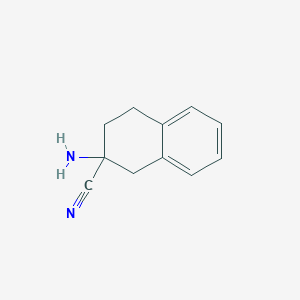
![1-[(1-Methyl-1H-pyrazol-4-YL)methyl]-1H-imidazol-2-amine](/img/structure/B13298356.png)
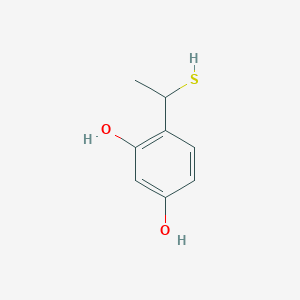
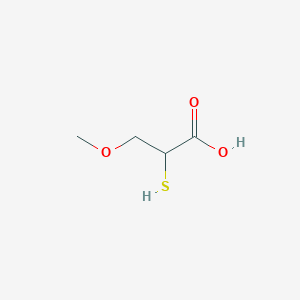

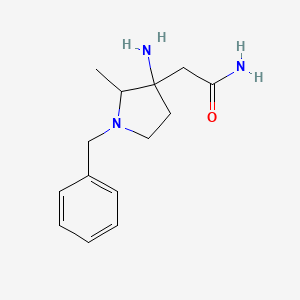

![2-Methyl-1-[(1,2,5-trimethylpiperidin-4-yl)amino]propan-2-ol](/img/structure/B13298388.png)
